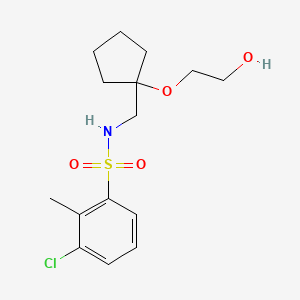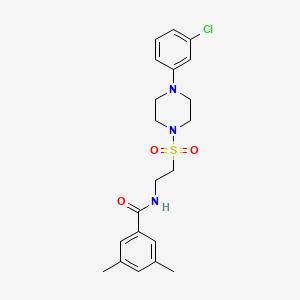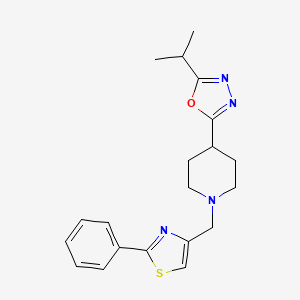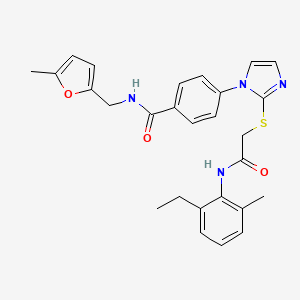
2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, also known as LSN2424100, is a chemical compound that has been found to have potential therapeutic effects.
Scientific Research Applications
Photoreactions of Flutamide
Flutamide, a compound structurally related to the query chemical due to the presence of a phenoxy group and involvement in cancer treatment, undergoes different photoreactions in acetonitrile and 2-propanol solvents. These reactions are relevant in understanding the photostability and potential photochemical behavior of similar compounds, which could be crucial for their applications in medicinal chemistry and drug development (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Characterization of Novel Acetamide Derivatives
The synthesis of novel acetamide derivatives, such as "2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides" from primary compounds like 3-fluoro-4-cyanophenol, demonstrates the chemical versatility and potential for generating new compounds with varied biological activities. These methods and the structural characterization of novel compounds are foundational for developing new drugs and understanding their interactions (Yang Man-li, 2008).
Chemoselective Acetylation in Drug Synthesis
The process of chemoselective acetylation, as applied to 2-aminophenol for synthesizing antimalarial drug intermediates, highlights the importance of specific chemical modifications for generating biologically active molecules. Such methodologies are essential in the synthesis of complex molecules, including potential derivatives of the query chemical for therapeutic purposes (Magadum & Yadav, 2018).
Anticancer Activity of Inden-1-one Derivatives
The study on 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including their synthesis and evaluation for anticancer activity, offers insights into the potential therapeutic applications of structurally related compounds. This research underlines the importance of structural diversity in developing new anticancer agents and may suggest similar potentials for the query chemical (Karaburun et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-15-5-7-16(8-6-15)23-11-17(21)20-12-18(22)9-13-3-1-2-4-14(13)10-18/h1-8,22H,9-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXWABHYRGBDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)COC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

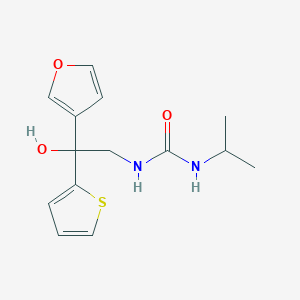
![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2354858.png)
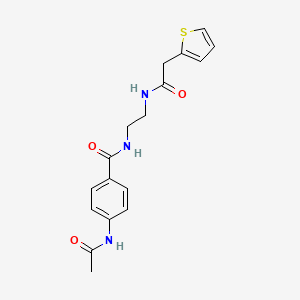

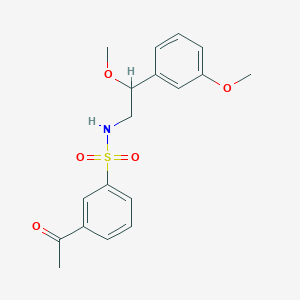
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
